2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide
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Overview
Description
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide is a complex organic compound that features a quinoline core substituted with a chlorobenzoyl group, a methoxy group, and an acetamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide typically involves multi-step organic reactions. The starting materials often include 4-chlorobenzoyl chloride, 6-methoxyquinoline, and 2,3-dihydro-1,4-benzodioxin. The key steps in the synthesis may involve:
Acylation: The reaction of 4-chlorobenzoyl chloride with 6-methoxyquinoline in the presence of a base such as pyridine to form the intermediate 3-(4-chlorobenzoyl)-6-methoxyquinoline.
Oxidation: The intermediate is then oxidized using an oxidizing agent like potassium permanganate to introduce the oxo group, forming 3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinoline.
Amidation: The final step involves the reaction of the oxidized intermediate with 2,3-dihydro-1,4-benzodioxin-6-ylamine in the presence of a coupling agent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the target compound.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure consistency and efficiency. The use of high-purity reagents and stringent reaction conditions would be critical to achieving high yields and purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to a hydroxyl group under strong oxidizing conditions.
Reduction: The oxo group can be reduced to a hydroxyl group using reducing agents like sodium borohydride.
Substitution: The chlorobenzoyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines, thiols, or alkoxides.
Major Products
Oxidation: Formation of hydroxyl derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of substituted benzoyl derivatives.
Scientific Research Applications
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is studied for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Biological Research: It is used in studies involving enzyme inhibition and receptor binding due to its complex structure.
Materials Science: It is explored for its potential use in organic electronics and as a building block for advanced materials.
Mechanism of Action
The mechanism of action of 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or bind to specific receptors, leading to a cascade of biochemical events. The exact pathways and targets can vary depending on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
- 4-(2,3-Dihydro-1,4-benzodioxin-6-yl)butanoic acid
- 1-(4-Bromophenyl)-3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1H-pyrazole-5-carboxylic acid
- 2-(2,3-Dihydro-1,4-benzodioxin-6-yl)quinoline-4-carboxylic acid
Uniqueness
Compared to similar compounds, 2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxo-1,4-dihydroquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide stands out due to its unique combination of functional groups, which confer specific chemical reactivity and biological activity. Its quinoline core, combined with the chlorobenzoyl and methoxy substituents, provides a distinct profile that can be leveraged for targeted applications in medicinal chemistry and materials science.
Properties
IUPAC Name |
2-[3-(4-chlorobenzoyl)-6-methoxy-4-oxoquinolin-1-yl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)acetamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H21ClN2O6/c1-34-19-7-8-22-20(13-19)27(33)21(26(32)16-2-4-17(28)5-3-16)14-30(22)15-25(31)29-18-6-9-23-24(12-18)36-11-10-35-23/h2-9,12-14H,10-11,15H2,1H3,(H,29,31) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CKXJKRLUAMPOHR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)N(C=C(C2=O)C(=O)C3=CC=C(C=C3)Cl)CC(=O)NC4=CC5=C(C=C4)OCCO5 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H21ClN2O6 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
504.9 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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